Valeraldehyde

Beschreibung

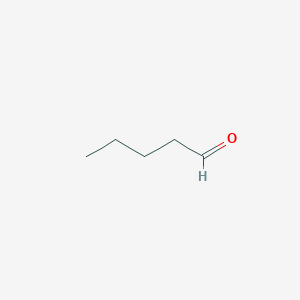

Structure

3D Structure

Eigenschaften

IUPAC Name |

pentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O/c1-2-3-4-5-6/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBOYTHUEUWSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O, Array | |

| Record name | VALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VALERALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7021653 | |

| Record name | Pentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Valeraldehyde appears as a colorless liquid. Slightly soluble in water and less dense than water. Flash point 54 °F. Vapors heavier than air. Used to make artificial flavorings and rubber., Liquid, Colorless liquid with a strong, acrid, pungent odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid, Colorless liquid with a strong, acrid, pungent odor. | |

| Record name | VALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Valeraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Valeraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-VALERALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/114 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Valeraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0652.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

216 to 217 °F at 760 mmHg (NTP, 1992), 103 °C, 102.00 to 103.00 °C. @ 760.00 mm Hg, 217 °F | |

| Record name | VALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VALERALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/114 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Valeraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0652.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

53.6 °F (NTP, 1992), 12 °C, 53.6 °F (Closed cup), 54 °F (12 °C) open cup, 12 °C o.c., 53.6 °F, 54 °F | |

| Record name | VALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Valeraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VALERALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VALERALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/114 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Valeraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0652.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in ethanol, ethyl ether, SOL IN PROPYLENE GLYCOL; OILS, 1.35% in water, In water, 1.17X10+4 mg/L at 20 °C, 11.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.4 (moderate), 1 ml in 1 ml 95% alcohol (in ethanol), Slight | |

| Record name | VALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Valeraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | n-Valeraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0652.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.811 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8095 g/cu cm at 20 °C, Relative density (water = 1): 0.8, 0.805-0.809, 0.811, 0.81 | |

| Record name | VALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VALERALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Valeraldehyde | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/277/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | N-VALERALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/114 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Valeraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0652.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3, 3 | |

| Record name | VALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VALERALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VALERALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/114 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

50 mmHg at 77 °F (NTP, 1992), 26.0 [mmHg], 26 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 3.4, 26 mmHg | |

| Record name | VALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Valeraldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/672 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PENTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | VALERALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VALERALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/114 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Valeraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0652.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Liquid, Colorless liquid | |

CAS No. |

110-62-3 | |

| Record name | VALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Valeraldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35404 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valeraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VALERALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B975S3014W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VALERALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/114 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Valeraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/YV36EE80.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-132.7 °F (NTP, 1992), -91.5 °C, -92 °C, -91 °C, -132.7 °F, -133 °F | |

| Record name | VALERALDEHYDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4752 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanal | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01919 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PENTANAL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/851 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pentanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | VALERALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1417 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VALERALDEHYDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/114 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | n-Valeraldehyde | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0652.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Valeraldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeraldehyde, systematically known as pentanal, is a significant organic compound with the chemical formula C₅H₁₀O.[1][2] It is an alkyl aldehyde that presents as a colorless, volatile liquid with a characteristic pungent odor.[1][2] This document provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of this compound, tailored for a technical audience in research and development.

Chemical Structure and Identification

This compound is a straight-chain saturated fatty aldehyde.[1] Its structure consists of a five-carbon chain with a formyl group (-CHO) at one end.

| Identifier | Value |

| IUPAC Name | Pentanal[2][3] |

| Synonyms | n-Pentanal, Valeric aldehyde, Amyl aldehyde[4][5] |

| Molecular Formula | C₅H₁₀O[1][3] |

| SMILES String | CCCCC=O[3][6] |

| InChI Key | HGBOYTHUEUWSSQ-UHFFFAOYSA-N[3][6] |

| CAS Number | 110-62-3[2] |

Physicochemical Properties

This compound exhibits properties typical of a short-chain aldehyde, including high flammability and moderate solubility in water.

| Property | Value |

| Molar Mass | 86.13 g/mol [1][3] |

| Density | 0.81 g/mL at 25 °C[6][7] |

| Boiling Point | 102-103 °C at 760 mmHg[2][6][8] |

| Melting Point | -92 °C[6][8] |

| Flash Point | 12 °C (54 °F)[1][9] |

| Solubility in Water | 1.4 g/100 mL at 20 °C (moderate)[1][10] |

| Refractive Index | 1.394 at 20 °C[6][7] |

Experimental Protocols

Synthesis of this compound via Oxidation of 1-Pentanol (B3423595)

A common laboratory-scale synthesis of this compound involves the oxidation of 1-pentanol using pyridinium (B92312) chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation to the carboxylic acid.[11][12][13]

Methodology:

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, suspend pyridinium chlorochromate (PCC) (1.2 equivalents) and Celite® in anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Reaction Initiation: Cool the suspension to 0 °C in an ice bath. To this, add a solution of 1-pentanol (1 equivalent) in anhydrous CH₂Cl₂ dropwise over 10-15 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium byproducts. The filtrate is then concentrated under reduced pressure. The crude this compound can be further purified by fractional distillation.

Analysis of this compound

Gas Chromatography (GC) Analysis:

Gas chromatography is a standard method for assessing the purity of this compound and for its quantification in various matrices.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as dichloromethane or ethanol. For quantitative analysis, a known concentration of an internal standard is added.

-

Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID). A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5, is suitable for separation.

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

-

Data Analysis: Identify the this compound peak based on its retention time compared to a standard. The purity is determined by the relative peak area. For quantitative analysis, a calibration curve is generated using standards of known concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural confirmation of this compound.

Methodology:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in an NMR tube.

-

Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Spectral Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Expected signals include a triplet for the aldehydic proton (~9.8 ppm), a triplet for the alpha-methylene protons (~2.4 ppm), and multiplets for the other methylene (B1212753) protons, and a triplet for the terminal methyl group (~0.9 ppm).[10][14]

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. Expected signals include the carbonyl carbon (~202 ppm) and distinct signals for each of the other four carbon atoms in the aliphatic chain.[10]

-

-

Data Analysis: Integrate the proton signals to confirm the relative number of protons in each environment. Analyze the chemical shifts and coupling patterns to confirm the structure of this compound.

Key Chemical Reactions of this compound

This compound undergoes reactions typical of aldehydes, including oxidation, reduction, and condensation reactions.

Oxidation to Valeric Acid

This compound can be readily oxidized to form valeric acid (pentanoic acid) using various oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in aqueous sulfuric acid).[3][15][16]

Caption: Oxidation of this compound to Valeric Acid.

Reduction to 1-Pentanol

This compound can be reduced to the corresponding primary alcohol, 1-pentanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[17][18]

Caption: Reduction of this compound to 1-Pentanol.

Aldol (B89426) Condensation

Like other aldehydes with α-hydrogens, this compound can undergo a base-catalyzed aldol condensation with itself to form 2-propyl-3-hydroxyheptanal, which can then dehydrate to form 2-propyl-2-heptenal.[9][19][20]

Caption: Aldol Condensation of this compound.

Industrial Production

Industrially, this compound is primarily produced through the hydroformylation of butene, also known as the oxo process.[1][8][21] This process involves the reaction of butene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a rhodium-based catalyst.[1][8]

References

- 1. ingentaconnect.com [ingentaconnect.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl this compound (123-15-9) 1H NMR [m.chemicalbook.com]

- 5. Pentanal | C5H10O | CID 8063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. osha.gov [osha.gov]

- 7. researchgate.net [researchgate.net]

- 8. US4287370A - Hydroformylation process for the production of n-valeraldehyde - Google Patents [patents.google.com]

- 9. Aldol condensation - Wikipedia [en.wikipedia.org]

- 10. hnl16_sln.html [ursula.chem.yale.edu]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 14. This compound(110-62-3) 1H NMR [m.chemicalbook.com]

- 15. Pentanal - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. ncert.nic.in [ncert.nic.in]

- 21. researchgate.net [researchgate.net]

Synthesis of Valeraldehyde from 1-Butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of valeraldehyde (pentanal) from 1-butanol (B46404), a crucial chemical transformation in various industrial applications, including the synthesis of pharmaceuticals, fragrances, and resins. This document details various catalytic methodologies, presents comparative quantitative data, and provides explicit experimental protocols.

Core Concepts in 1-Butanol Oxidation

The selective oxidation of primary alcohols, such as 1-butanol, to their corresponding aldehydes, like this compound, is a cornerstone of organic synthesis. The primary challenge lies in preventing over-oxidation to the carboxylic acid (valeric acid). This guide explores several effective catalytic systems designed to achieve high selectivity and yield for this compound. The reaction can be broadly categorized into liquid-phase and gas-phase oxidations, each with distinct advantages and catalyst requirements.

Comparative Data on Catalytic Systems

The choice of catalytic system significantly impacts the efficiency and selectivity of 1-butanol oxidation. The following table summarizes quantitative data from various reported methods, offering a clear comparison for researchers to select the most suitable approach for their specific needs.

| Catalyst System | Oxidant | Solvent/Phase | Temperature (°C) | Reaction Time | 1-Butanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference(s) |

| Pyridinium (B92312) Chlorochromate (PCC) | PCC | Dichloromethane (B109758) | Room Temp | 2 - 4 h | High | High | High | [1][2][3] |

| TEMPO/NaOCl | Sodium Hypochlorite (B82951) | Dichloromethane/Water | Ambient | 1 - 3 h | High | >95 | High | [4][5] |

| 10% Cu/MgO | - (Dehydrogenation) | Gas Phase | 300 - 350 | - | 89 | 98 | ~87 | |

| MnCo₂O₄ Spinel | Air | Gas Phase | ~150 - 250 | - | Variable | Proportional to Co/Mn ratio | Variable | |

| Pt-based Nanoparticles | O₂ | Aqueous | 100 | 6 h | ~68 | ~69 | ~47 |

*Note: While PCC and TEMPO-based systems are known for high selectivity in oxidizing primary alcohols to aldehydes, specific quantitative data for 1-butanol to this compound was not explicitly found in the searched literature. The data presented is based on the typical performance for similar primary alcohols.[1][4][5]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate these syntheses.

Oxidation using Pyridinium Chlorochromate (PCC)

This method is a classic and reliable procedure for the small-scale synthesis of aldehydes from primary alcohols.

Materials:

-

1-Butanol

-

Pyridinium Chlorochromate (PCC)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Celite® or Silica (B1680970) Gel

-

Anhydrous Diethyl Ether

-

Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (approx. 5-10 mL per gram of alcohol) in a round-bottom flask, add 1-butanol (1.0 equivalent).

-

The reaction mixture is stirred at room temperature for 2 to 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is diluted with anhydrous diethyl ether.

-

The resulting dark mixture is filtered through a pad of Celite® or silica gel to remove the chromium byproducts.

-

The filter cake is washed with additional anhydrous diethyl ether.

-

The combined organic filtrates are concentrated under reduced pressure.

-

The crude product can be further purified by distillation or column chromatography to yield pure this compound.

TEMPO-Catalyzed Oxidation with Sodium Hypochlorite

This method offers a greener alternative to chromium-based oxidants and is suitable for a broader range of substrates.

Materials:

-

1-Butanol

-

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Sodium Hypochlorite (NaOCl) solution (commercial bleach)

-

Sodium Bromide (NaBr)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 1-butanol (1.0 equivalent) and TEMPO (0.01-0.05 equivalents) in dichloromethane.

-

Add an aqueous solution of sodium bromide (0.1 equivalents).

-

Cool the mixture in an ice bath and add the sodium hypochlorite solution (1.1-1.2 equivalents) dropwise while vigorously stirring. Maintain the pH of the aqueous layer between 8.5 and 9.5 by the periodic addition of saturated aqueous sodium bicarbonate solution.

-

The reaction is typically complete within 1-3 hours. Monitor the reaction progress by TLC or GC.

-

Once the reaction is complete, quench any excess oxidant by adding a small amount of saturated aqueous sodium thiosulfate (B1220275) solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

-

The solvent is removed under reduced pressure, and the resulting this compound can be purified by distillation.

Gas-Phase Dehydrogenation over a Copper-Based Catalyst

This method is well-suited for continuous, industrial-scale production of this compound.

Experimental Setup:

-

A fixed-bed reactor system equipped with a furnace for temperature control.

-

A feeding system for delivering 1-butanol vapor.

-

A condenser and collection system for the product.

-

The catalyst is typically copper supported on a metal oxide, such as magnesia (MgO) or alumina (B75360) (Al₂O₃).

Procedure:

-

The copper-based catalyst is packed into the fixed-bed reactor.

-

The catalyst is typically reduced in a stream of hydrogen gas at an elevated temperature before the reaction.

-

1-Butanol is vaporized and fed into the reactor at a controlled flow rate.

-

The reaction is carried out at a temperature range of 300-350°C.

-

The product stream exiting the reactor is cooled to condense the this compound and any unreacted 1-butanol.

-

The collected liquid is then purified by distillation to separate this compound from other components.

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental processes is crucial for understanding and optimizing the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis of this compound from 1-butanol.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]

- 2. scribd.com [scribd.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]

The Ubiquitous Aldehyde: A Technical Guide to the Natural Occurrence and Significance of Valeraldehyde in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Valeraldehyde, also known as pentanal, is a C5 straight-chain saturated fatty aldehyde that contributes to the characteristic aroma of various plants and food products.[1][2] Beyond its sensory attributes, this compound is a plant metabolite with emerging significance in plant physiology, particularly in the context of stress responses.[1][3] This technical guide provides an in-depth exploration of the natural occurrence of this compound in the plant kingdom, its biosynthetic origins, its role in mediating responses to environmental challenges, and the analytical methodologies employed for its study.

Natural Occurrence of this compound in Plants

This compound is a volatile organic compound (VOC) found in a wide array of plant species.[4][5] It is a constituent of numerous essential oils and contributes to the flavor profile of many fruits and vegetables.[4][6] Its presence has been reported in the essential oils of Brazilian sassafras, Bulgarian rose, and clary sage.[4] Furthermore, it is found in the distillates from the leaves of various Eucalyptus species, including E. cinerea, E. globulus, E. dives, E. maideni, and E. hemilampra.[4]

This compound is also a component of the aroma profile of several fruits, such as fresh apples, bananas, sweet cherries, black currant berries, and fresh blackberries.[4] For instance, in apples, the concentration of this compound is relatively high in the undeveloped, unripe fruit and decreases to undetectable levels as the fruit ripens, which may be linked to its utilization in ester synthesis during the ripening process. It has also been identified as a characteristic aroma substance in cucumber fruits.[7]

Quantitative Data on this compound in Plants

The concentration of this compound in plant tissues can vary significantly depending on the plant species, tissue type, developmental stage, and prevailing environmental conditions. While extensive quantitative data across a wide range of species is still an area of active research, some studies have provided valuable insights.

| Plant Species | Tissue/Condition | This compound Concentration | Reference |

| Wheat (Triticum aestivum L.) | Roots under Aluminum (Al) stress (24 h) | > 10 nmol/g Fresh Weight (FW) | [3] |

| Tobacco (Nicotiana tabacum) | Leaves under photoinhibitory illumination (30 min) | (E)-2-pentenal (a related C5 aldehyde) increased by 70-290% | [8] |

| Cucumber (Cucumis sativus) | Fruit | Identified as a characteristic aroma substance | [7] |

Biosynthesis of this compound in Plants

The primary route for the biosynthesis of this compound and other short-chain aldehydes in plants is through the lipid peroxidation pathway, which can be either enzymatic or non-enzymatic.[3][9] This pathway utilizes polyunsaturated fatty acids (PUFAs), such as linoleic acid and α-linolenic acid, as precursors.[3]

Enzymatic Pathway:

The enzymatic formation of aldehydes is initiated by the enzyme lipoxygenase (LOX) , which catalyzes the dioxygenation of PUFAs to form hydroperoxy fatty acids.[3] These hydroperoxides are then cleaved by hydroperoxide lyase (HPL) , a cytochrome P450 enzyme, to produce various aldehydes.[3] For instance, (E)-2-pentenal has been shown to be produced from 13-hydroperoxylinolenic acid (13-LOOH), an oxidation product of linolenic acid, via β-scission and isomerization.[3] It is highly probable that this compound is also synthesized through a similar mechanism involving the cleavage of a corresponding hydroperoxy fatty acid.

Another potential enzymatic route involves the decarboxylation of 2-oxohexanoate (B1239944) by a pyruvate decarboxylase (PDC) enzyme, which has been observed in melon fruit to produce pentanal.

Role of this compound in Plant Stress Responses

This compound, along with other aldehydes, plays a dual role in plants, particularly under stress conditions. While high concentrations can be cytotoxic, lower levels are emerging as important signaling molecules in plant defense.[3]

Abiotic Stress

Abiotic stressors such as drought, salinity, and heavy metal toxicity lead to the overproduction of reactive oxygen species (ROS), which in turn triggers lipid peroxidation and the accumulation of aldehydes, including this compound.[3][10] The increased levels of this compound under aluminum stress in wheat roots suggest its involvement in the plant's response to this toxicity.[3] The detoxification of these aldehydes is a crucial component of stress tolerance. Aldehyde dehydrogenases (ALDHs) are a key family of enzymes that oxidize aldehydes to their corresponding carboxylic acids, thereby mitigating their toxic effects.[11][12]

Biotic Stress

Plants release a blend of VOCs, including aldehydes, in response to herbivore and pathogen attacks. These compounds can act as direct defenses by repelling herbivores or inhibiting pathogen growth. They can also function as indirect defenses by attracting natural enemies of the herbivores.

Signaling Pathway of this compound

While the complete signaling cascade initiated by this compound is yet to be fully elucidated, evidence suggests its role in regulating gene expression related to stress responses. In Arabidopsis thaliana, it has been demonstrated that pentanal can induce the expression of the ALDH7B4 gene.[11] This induction is part of a detoxification pathway to mitigate the harmful effects of aldehyde accumulation during stress.

Experimental Protocols

Accurate identification and quantification of this compound in plant tissues are crucial for understanding its physiological roles. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common analytical techniques employed.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This is a solvent-free and sensitive method for the analysis of volatile compounds from plant materials.

Materials:

-

HS-SPME autosampler

-

GC-MS system

-

SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

-

Headspace vials (20 mL) with magnetic screw caps (B75204) and septa

-

Plant tissue (e.g., leaves, fruits)

-

Internal standard (e.g., a deuterated or odd-chain aldehyde not present in the sample)

-

Sodium chloride (NaCl)

Procedure:

-

Sample Preparation: Weigh a precise amount of fresh plant tissue (e.g., 1-5 g) and place it into a 20 mL headspace vial. For solid samples, they can be frozen in liquid nitrogen and ground to a fine powder. Add a saturated NaCl solution to the vial to increase the vapor pressure of the analytes. Add a known amount of the internal standard.

-

Incubation: Place the vial in the HS-SPME autosampler and incubate at a specific temperature (e.g., 50-80 °C) for a defined period (e.g., 15-30 min) to allow the volatiles to equilibrate in the headspace.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a set time (e.g., 20-40 min) to adsorb the volatile compounds.

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS system for thermal desorption of the analytes onto the analytical column.

-

GC Separation: Use a suitable capillary column (e.g., DB-5ms) and a temperature program to separate the volatile compounds.

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode and scan a specific mass range to detect and identify the compounds based on their mass spectra and retention times.

-

Quantification: Create a calibration curve using standard solutions of this compound at different concentrations to quantify its amount in the sample.

HPLC Analysis with 2,4-Dinitrophenylhydrazine (DNPH) Derivatization

This method is suitable for the analysis of aldehydes in aqueous extracts of plant tissues.

Materials:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

2,4-Dinitrophenylhydrazine (DNPH) solution

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid

-

Plant tissue extract

-

Standard solution of this compound-DNPH derivative

Procedure:

-

Sample Extraction: Extract the plant tissue with a suitable solvent (e.g., methanol (B129727) or acetonitrile) and filter the extract.

-

Derivatization: Mix a known volume of the plant extract with an acidic solution of DNPH. The reaction forms a stable 2,4-dinitrophenylhydrazone derivative of this compound.

-

Solid-Phase Extraction (SPE) Cleanup (Optional): Pass the derivatized sample through a C18 SPE cartridge to remove interferences and concentrate the derivative. Elute the derivative with acetonitrile.

-

HPLC Analysis: Inject the derivatized sample or the eluate from the SPE cartridge into the HPLC system.

-

Separation: Use a C18 column and a mobile phase gradient of acetonitrile and water to separate the DNPH derivatives.

-

UV Detection: Monitor the eluent at a specific wavelength (e.g., 360 nm) to detect the this compound-DNPH derivative.

-

Quantification: Prepare a calibration curve using standard solutions of the this compound-DNPH derivative to determine the concentration of this compound in the original sample.[4][13][14]

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. unitedchem.com [unitedchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. Recent Development on Plant Aldehyde Dehydrogenase Enzymes and Their Functions in Plant Development and Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The role of Arabidopsis aldehyde dehydrogenase genes in response to high temperature and stress combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. agilent.com [agilent.com]

Spectroscopic Profile of Valeraldehyde: A Technical Guide

Valeraldehyde (Pentanal) , a key aliphatic aldehyde with the chemical formula C₅H₁₀O, plays a significant role in various chemical industries, including flavor and fragrance production, resin manufacturing, and as a rubber accelerator. A thorough understanding of its structural and chemical properties is paramount for researchers, scientists, and professionals in drug development. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.76 | Triplet (t) | 1H | 1.9 | Aldehydic proton (-CHO) |

| 2.42 | Triplet of doublets (td) | 2H | 7.4, 1.9 | Methylene protons alpha to carbonyl (-CH₂-CHO) |

| 1.61 | Sextet | 2H | 7.4 | Methylene protons beta to carbonyl (-CH₂-CH₂CHO) |

| 1.35 | Sextet | 2H | 7.4 | Methylene protons gamma to carbonyl (CH₃-CH₂-) |

| 0.93 | Triplet (t) | 3H | 7.4 | Methyl protons (-CH₃) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 202.5 | Carbonyl carbon (C=O) |

| 43.8 | Alpha-carbon (-CH₂-CHO) |

| 26.5 | Beta-carbon (-CH₂-CH₂CHO) |

| 22.4 | Gamma-carbon (CH₃-CH₂-) |

| 13.8 | Methyl carbon (-CH₃) |

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2960-2870 | Strong | C-H Stretch | Aliphatic C-H |